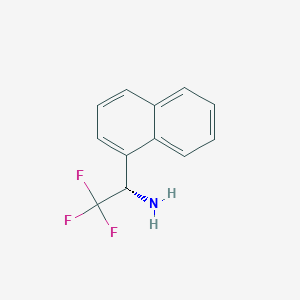

(1S)-2,2,2-Trifluoro-1-naphthylethylamine

Übersicht

Beschreibung

(1S)-2,2,2-Trifluoro-1-naphthylethylamine, also known as TNE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TNE is a chiral amine that contains a trifluoromethyl group, which makes it a unique compound with interesting properties. In

Wissenschaftliche Forschungsanwendungen

Naphthalimide Compounds and Derivatives Expanding Medicinal Applications

Naphthalimide compounds, with their cyclic double imides and naphthalene framework, show a vast potential in medicinal applications due to their ability to interact with various biological molecules. They are investigated for their applications in cancer treatment, with some derivatives currently undergoing clinical trials. These compounds also serve as artificial ion receptors, fluorescent probes, and imaging agents, which are crucial for detecting ions and biomolecules, understanding biological processes, and assessing pharmacological properties (Gong et al., 2016).

1,8‐Naphthyridine Derivatives A Spectrum of Biological Activities

1,8‐Naphthyridine derivatives have attracted attention for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. These derivatives also exhibit potential applications in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression. Their versatility as therapeutic scaffolds in medicinal research underscores their significance in drug development (Madaan et al., 2015).

Naphthalimide Derivatives in Antitumor Research

Research into naphthalimide derivatives has highlighted their pharmacological importance, serving as core scaffolds for antitumor, anti-inflammatory, antidepressant, antiprotozoal, and antiviral agents. The tricyclic planar ring system facilitates DNA intercalation, influencing cellular events and offering various therapeutic applications. This adaptability makes them a focal point in the design and development of new therapeutic agents and conjugates for potential treatments (Kamal et al., 2013).

Photoinitiators of Polymerization Naphthalic Anhydrides and Naphthalimides

Recent studies have focused on naphthalic anhydrides and naphthalimides as photoinitiators of polymerization due to their easy synthesis and tunable photophysical properties. These compounds have been used to develop panchromatic, crosslinkable, or water-soluble photoinitiators, showcasing the potential of naphthalic anhydride as a versatile and cost-effective starting point for innovative photoinitiator design (Noirbent & Dumur, 2020).

Ionic Liquids in Biomedical Applications

The study of ionic liquids, particularly in relation to their toxicity and biological activity, has shifted from concerns over environmental impact to potential applications in biotechnology and pharmacy. Understanding ionic interactions in solution has led to innovative projects in medicine and biochemistry, emphasizing the importance of fundamental research in developing new ionic drugs and pharmaceutical substances (Egorova & Ananikov, 2018).

Eigenschaften

IUPAC Name |

(1S)-2,2,2-trifluoro-1-naphthalen-1-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,16H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXZTNKNQVNTBV-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

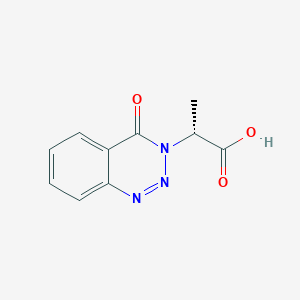

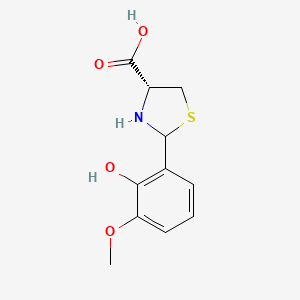

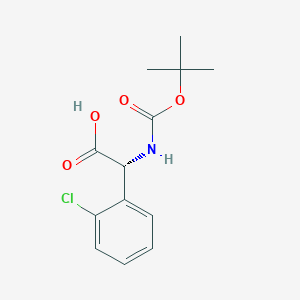

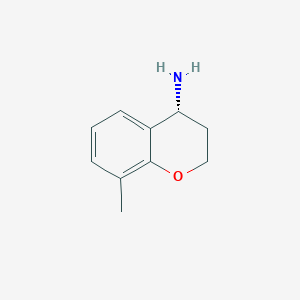

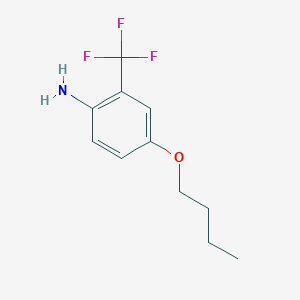

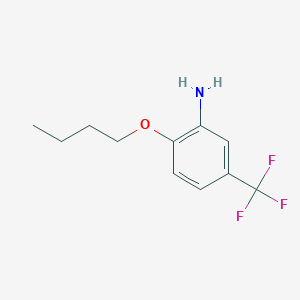

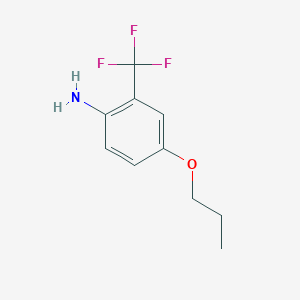

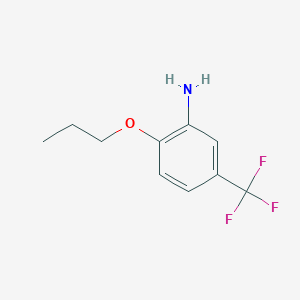

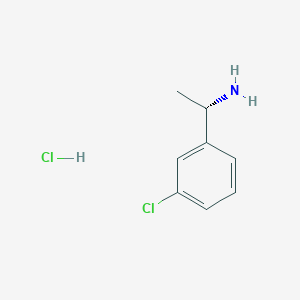

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.